

A Technical Guide to the Solubility of Furfuryl Formate in Organic Solvents

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Compound of Interest

Compound Name: *Furfuryl formate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **furfuryl formate** in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for determining solubility, and a logical workflow to guide laboratory practices.

Introduction

Furfuryl formate ($C_6H_6O_3$), the ester of furfuryl alcohol and formic acid, is a valuable chemical intermediate in the synthesis of various organic compounds. Its utility in research and development, particularly in the pharmaceutical and flavor industries, necessitates a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. This guide aims to consolidate the known solubility characteristics of **furfuryl formate** and provide the necessary methodologies for its empirical determination.

Physicochemical Properties of Furfuryl Formate

A foundational understanding of **furfuryl formate**'s physical and chemical properties is essential for interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₃	[1] [2]
Molecular Weight	126.11 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	170-171 °C at 760 mmHg	[3]
Density	1.165-1.171 g/cm ³ at 20 °C	[1]
Flash Point	56.67 °C (134.00 °F)	[3]
Water Solubility	13.1 - 16.1 g/L at 25 °C (experimental and estimated)	[3]

Solubility of Furfuryl Formate in Organic Solvents

Quantitative solubility data for **furfuryl formate** in a broad range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions are available and are summarized below. It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly between solvents.

Solvent	Qualitative Solubility	Reference
Ethanol	Soluble	[1] [4] [5]

Based on the principle of "like dissolves like," it can be inferred that **furfuryl formate**, as a moderately polar ester, is likely to be soluble in polar organic solvents such as other short-chain alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility is expected to be lower in nonpolar solvents like alkanes (e.g., hexane).

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of **furfuryl formate** in specific solvents of interest. The following protocols describe common techniques for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid, preliminary assessment of solubility.

Materials:

- **Furfuryl formate**
- A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane)
- Small, dry test tubes
- Vortex mixer
- Graduated pipettes

Procedure:

- Add approximately 1 mL of the desired organic solvent to a clean, dry test tube.
- To the solvent, add a small, pre-weighed amount of **furfuryl formate** (e.g., 10-20 mg).
- Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
- Visually inspect the solution. If the **furfuryl formate** has completely dissolved, it is considered soluble. If a significant portion remains undissolved, it can be classified as sparingly soluble or insoluble.
- If the substance dissolves, incrementally add more **furfuryl formate** until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This provides a rough estimate of the solubility limit.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

- **Furfuryl formate**
- Selected organic solvent
- Temperature-controlled shaker or water bath
- Analytical balance
- Scintillation vials or other sealable containers
- Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
- Evaporating dish or pre-weighed vial
- Oven or vacuum oven

Procedure:

- Prepare a series of sealed vials each containing a known volume of the organic solvent.
- Add an excess amount of **furfuryl formate** to each vial to ensure that a saturated solution is formed.
- Place the vials in a temperature-controlled shaker or water bath and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.
- Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
- Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

- Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of **furfuryl formate**.
- Once the solvent has completely evaporated, weigh the dish or vial containing the **furfuryl formate** residue.
- Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved **furfuryl formate** and the volume of the solvent used.

Quantitative Solubility Determination (Chromatographic Method)

This method is particularly useful for complex mixtures or when a high degree of accuracy is required.

Materials:

- Same as for the Gravimetric Method
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
- Volumetric flasks and pipettes for standard preparation

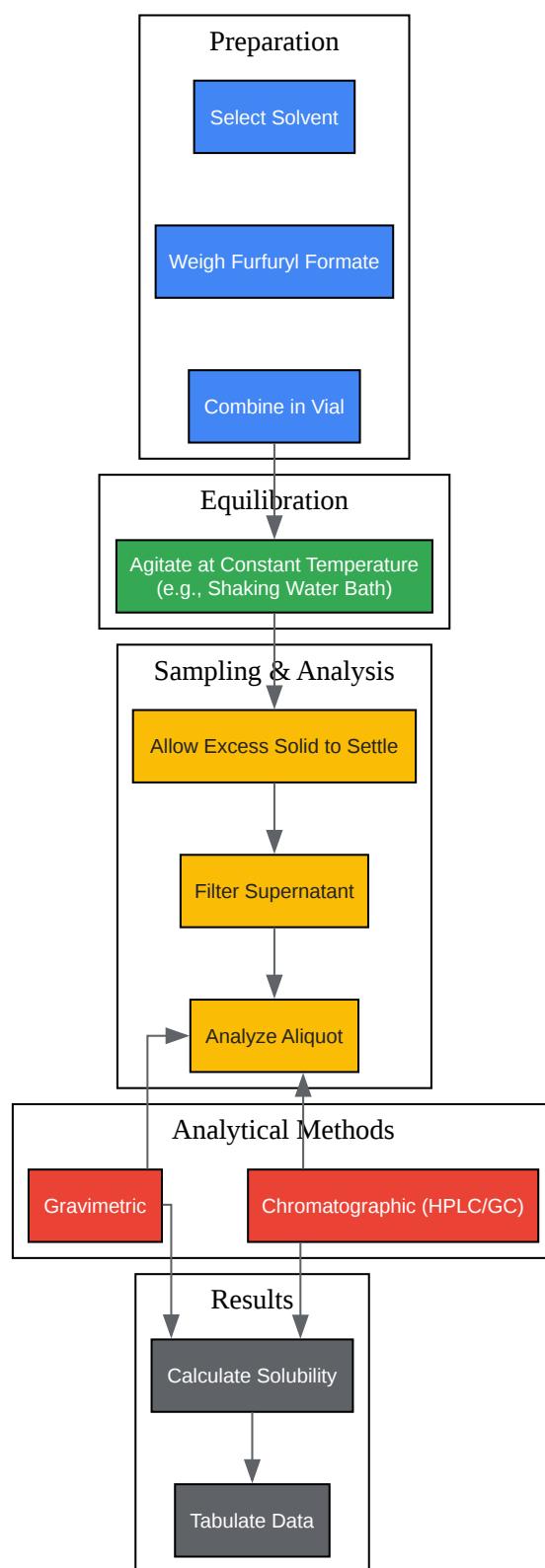
Procedure:

- Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and collect a filtered aliquot.
- Prepare a series of standard solutions of **furfuryl formate** of known concentrations in the same solvent.
- Generate a calibration curve by injecting the standard solutions into the chromatograph and plotting the peak area versus concentration.
- Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

- Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.
- Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of **furfuryl formate** in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantitative determination of solubility.



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Caption: General workflow for the quantitative determination of **furfuryl formate** solubility.

Conclusion

While specific quantitative data on the solubility of **furfuryl formate** in a wide array of organic solvents remains limited in publicly accessible literature, this guide provides a consolidated view of the available qualitative information. Furthermore, the detailed experimental protocols and the visualized workflow offer a practical framework for researchers, scientists, and drug development professionals to empirically determine the solubility of **furfuryl formate** in solvents relevant to their specific applications. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification processes, and formulation development involving this important chemical intermediate.

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